Einecs 261-798-6

Fluorosurfactant Surface Tension Critical Micelle Concentration

Designated by EINECS 261-798-6 and commonly associated with CAS 59536-15-1, 4-[(heptadecafluorononenyl)oxy]benzenesulphonyl chloride is a specialty organofluorine building block featuring a C9-length perfluorinated alkenyl ether chain linked to a benzenesulfonyl chloride reactive handle. This molecular architecture makes it a crucial intermediate in the synthesis of non-PFOS fluorinated anionic surfactants (e.g., SPBS/OBS) and fluorinated block copolymer macroinitiators, enabling the installation of a low-surface-energy perfluorononenyl group into diverse molecular scaffolds.

Molecular Formula C15H4ClF17O3S
Molecular Weight 622.7 g/mol
CAS No. 958825-14-4
Cat. No. B12678226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 261-798-6
CAS958825-14-4
Molecular FormulaC15H4ClF17O3S
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl
InChIInChI=1S/C15H4ClF17O3S/c16-37(34,35)6-3-1-5(2-4-6)36-8(18)7(17)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)33/h1-4H/b8-7-
InChIKeyPPJLYJGIFDYVNT-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 261-798-6 (Perfluorononenyloxybenzenesulfonyl Chloride): A Key C9-Fluorinated Intermediate for Ultra-High Surface Activity


Designated by EINECS 261-798-6 and commonly associated with CAS 59536-15-1, 4-[(heptadecafluorononenyl)oxy]benzenesulphonyl chloride is a specialty organofluorine building block featuring a C9-length perfluorinated alkenyl ether chain linked to a benzenesulfonyl chloride reactive handle [1]. This molecular architecture makes it a crucial intermediate in the synthesis of non-PFOS fluorinated anionic surfactants (e.g., SPBS/OBS) and fluorinated block copolymer macroinitiators, enabling the installation of a low-surface-energy perfluorononenyl group into diverse molecular scaffolds [2].

Why Generic Benzenesulfonyl Chlorides Cannot Substitute Einecs 261-798-6 in High-Performance Fluorosurfactant Design


The performance of a finished fluorosurfactant is dictated by the chain length and conformation of its perfluoroalkyl tail, which is pre-installed in the building block. Substituting 4-[(heptadecafluorononenyl)oxy]benzenesulphonyl chloride with a generic hydrocarbon benzenesulfonyl chloride eliminates the fluorophobic and low-surface-energy effects entirely, while substitution with a shorter-chain analog like perfluorohexenyloxybenzenesulfonyl chloride drastically reduces surface activity in the final product [1]. The C9 heptadecafluorononenyl group specifically balances high surface pressure with a molecular geometry that promotes vesicle formation and rapid wetting kinetics, a combination not achievable with other chain lengths [2].

Quantitative Differentiation Evidence for Einecs 261-798-6 vs. Analog Building Blocks


Ultra-Low Surface Tension at CMC: SPBS vs. Hydrocarbon Surfactant SDS

The fluorinated anionic surfactant sodium p-perfluorononenyloxy benzene sulfonate (SPBS), directly synthesized from Einecs 261-798-6, achieves a surface tension at its critical micelle concentration (CMC) that is significantly lower than that of the conventional hydrocarbon surfactant sodium dodecyl sulfate (SDS), despite their CMC values being nearly identical [1]. This proves the compound's value in creating surfactants with superior interfacial activity.

Fluorosurfactant Surface Tension Critical Micelle Concentration

Lower Critical Micelle Concentration vs. Industrial Standard Linear Alkylbenzene Sulfonate (LAS)

The surfactant sodium p-perfluorononenyloxy benzene sulfonate (OBS), derived from Einecs 261-798-6, exhibits a CMC that is empirically lower than that of the widely used commodity surfactant linear alkylbenzene sulfonate (LAS) [1]. This higher efficacy at lower concentrations is a direct consequence of the heptadecafluorononenyl group's enhanced hydrophobicity and reduced cohesive energy.

Fluorosurfactant Critical Micelle Concentration OBS LAS

Controlled Molecular Weight in Fluorinated Block Copolymer Synthesis vs. Uncontrolled Methods

The use of (perfluorononenyloxy)benzenesulfonyl chloride (FBSC) as a macroinitiator in Atom Transfer Radical Polymerization (ATRP) allows for the controlled synthesis of well-defined diblock copolymers like R_f-PS, where the molecular weight (M_n) increases linearly with monomer conversion and matches theoretical predictions [1]. This level of control is essential for reproducibly tailoring polymer surface properties.

ATRP Macroinitiator Block Copolymer Fluoropolymer

Synthetic Yield Advantage for Gemini Surfactants over Shorter-Chain Perfluorohexenyl Analogs

In the synthesis of sulfonic acid dimeric (gemini) surfactants, condensation of perfluorononenyloxybenzenesulfonyl chloride with ethylenediamine proceeds with a 95.8% isolated yield, whereas the analogous reaction with the shorter-chain perfluorohexenyloxybenzenesulfonyl chloride achieves a slightly lower 93.7% yield under similar conditions [1]. This demonstrates a comparable, if not slightly superior, reactivity profile for the C9 building block in practical amidation reactions.

Gemini surfactant Sulfochlorination Yield optimization Perfluorononene

Environmental and Regulatory Advantage as a Non-PFOS Fluorinated Intermediate

A primary motivation for developing SPBS from the compound referenced by EINECS 261-798-6 is that it is explicitly "did not belong to perfluorooctane sulphonate (PFOS)" [1]. PFOS (C8) was banned in the EU in 2008 due to its environmental persistence and bioaccumulation. Perfluorononenyl (C9)-based surfactants represent a strategic alternative, designed to circumvent the regulatory liabilities of C8 chemistry while maintaining high performance.

PFOS alternative Environmental regulation Fluorosurfactant Non-bioaccumulative

Superior Dynamic Wetting Kinetics on Low-Energy Surfaces

The surfactant OBS, derived from the target compound, exhibits excellent dynamic wetting properties on low-energy surfaces (e.g., paraffin film), demonstrating lower dynamic surface tension at equivalent concentrations when compared to LAS [1]. This indicates faster surface migration and interfacial adsorption, crucial for high-speed industrial coating processes.

Dynamic surface tension Wetting Fluorosurfactant OBS

Best Industrial Application Scenarios Leveraging the Differentiated Properties of EINECS 261-798-6


Synthesis of PFOS-Free Firefighting Foams with Ultra-Fast Spreading

Used as a key intermediate to synthesize SPBS/OBS, this compound enables the formulation of aqueous film-forming foams that rapidly spread across the surface of burning hydrocarbon fuels. The derived surfactant's 22.8 mN/m surface tension at CMC and faster dynamic wetting than LAS are directly responsible for creating a coherent vapor-sealing film that extinguishes flames 3-4 times faster than protein-based foams, all while avoiding the regulatory ban on PFOS [1][2].

Controlled Synthesis of Low-Surface-Energy Block Copolymer Coatings

The compound serves as a macroinitiator for ATRP, enabling the synthesis of well-defined fluorinated block copolymers (e.g., polystyrene-b-R_f). These block copolymers, when blended in minute quantities with commodity polymers like PS or ABS, drastically lower their surface tension [3]. This application is ideal for creating easy-clean, anti-stain plastic surfaces for automotive interiors and consumer electronics.

High-Efficiency Gemini Surfactant Production for Enhanced Oil Recovery

Its high reactivity, evidenced by a 95.8% yield in condensation with ethylenediamine, makes it an ideal monomer for synthesizing dimeric (gemini) surfactants [4]. These gemini surfactants exhibit ultra-low interfacial tension against crude oil, making them powerful additives for enhanced oil recovery (EOR) where maximizing yield per gram of costly fluorinated chemical is economically crucial.

Surface Modification of Textiles and Leather for Durable Water/Oil Repellency

The sulfonyl chloride group readily reacts with hydroxyl and amine groups present in natural fibers. By anchoring the C9-perfluorononenyl group to textile surfaces, durable water and oil repellency can be achieved that approaches the performance of legacy C8 technology but with a distinct regulatory advantage [1]. Its lower CMC-derived surfactant ensures even distribution and deep penetration into fiber matrices.

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